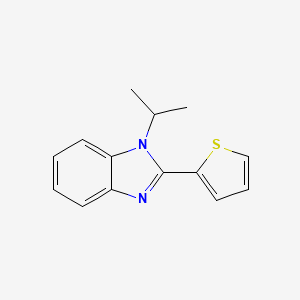

1-isopropyl-2-(2-thienyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

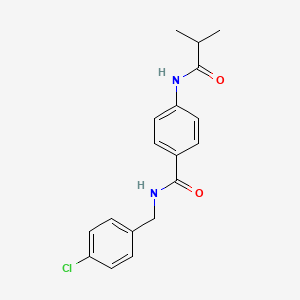

1-isopropyl-2-(2-thienyl)-1H-benzimidazole, also known as I-TBZ, is a benzimidazole derivative that has been studied for its potential use as an antifungal and anticancer agent. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been explored in scientific research.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Benzimidazole derivatives, including 1-isopropyl-2-thiophen-2-yl-1H-benzoimidazole, have been extensively studied for their antibacterial and antifungal properties. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. Their mechanism of action often involves interfering with the biosynthesis of nucleic acids or proteins essential for microbial survival .

Anticancer Activity

The benzimidazole core is a common feature in molecules with anticancer activity. Research has indicated that derivatives of benzimidazole can act as inhibitors of cancer cell proliferation. They may work by targeting cellular pathways that regulate cell division and apoptosis, such as the inhibition of cyclin-dependent kinases (CDKs) which are crucial for cell cycle progression .

Antiviral Agents

Some benzimidazole derivatives have shown promise as antiviral agents. They can be designed to interfere with viral replication by targeting viral enzymes or proteins. The structural flexibility of benzimidazole allows for the synthesis of compounds that can mimic nucleosides or nucleotides, thereby inhibiting viral DNA or RNA synthesis .

Gastrointestinal Therapeutics

Compounds containing the benzimidazole moiety, like 1-isopropyl-2-thiophen-2-yl-1H-benzoimidazole, are known for their gastrointestinal therapeutic effects. They can act as antiulcer agents by inhibiting gastric acid secretion. This is typically achieved through the blockade of H+/K+ ATPase enzyme activity, which is responsible for acid production in the stomach .

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives can exhibit anti-inflammatory and analgesic effects, making them useful in treating conditions like rheumatoid arthritis. They may exert their effects by inhibiting the synthesis of pro-inflammatory cytokines or by modulating the activity of enzymes involved in the inflammatory response .

Antiparasitic and Anthelmintic Uses

These compounds have also been explored for their antiparasitic and anthelmintic activities. They can be effective against a variety of parasitic worms and protozoa. The mechanism often involves disrupting the energy metabolism of the parasites, leading to their immobilization and death .

Wirkmechanismus

Target of Action

Benzimidazole derivatives, a class of compounds to which this molecule belongs, are known to interact with a wide range of biological targets . These include various enzymes and receptors, and their role often depends on the specific functional groups present in the molecule .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the benzimidazole ring, which is similar to the structure of nucleotides, allows these compounds to interact with biological targets .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, often related to their anticancer, antiviral, and anti-inflammatory properties .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good absorption and bioavailability . The presence of various functional groups can influence these properties, affecting the compound’s solubility, stability, and its ability to cross biological barriers .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects . These effects are often the result of the compound’s interaction with its biological targets, leading to changes in cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of benzimidazole derivatives .

Eigenschaften

IUPAC Name |

1-propan-2-yl-2-thiophen-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-10(2)16-12-7-4-3-6-11(12)15-14(16)13-8-5-9-17-13/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBBKUPEXVSJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5819342.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)

![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)

![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)

![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)

![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)

![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)